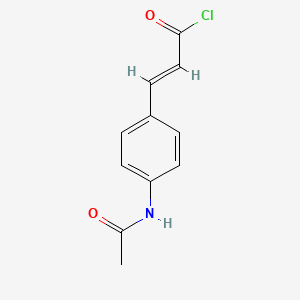
2,4-Imidazolidinedione, 3-(3,5-dichloro-4-fluorophenyl)-5,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Imidazolidinedione, 3-(3,5-dichloro-4-fluorophenyl)-5,5-dimethyl- is a synthetic organic compound that belongs to the class of imidazolidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants and sedatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 3-(3,5-dichloro-4-fluorophenyl)-5,5-dimethyl- typically involves the reaction of appropriate substituted anilines with urea or thiourea under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the imidazolidinedione ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions in reactors, followed by purification steps such as crystallization or chromatography to obtain the pure product. The specific conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or amines.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,4-Imidazolidinedione, 3-(3,5-dichloro-4-fluorophenyl)-5,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anticonvulsant or sedative.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4-Imidazolidinedione, 3-(3,5-dichloro-4-fluorophenyl)-5,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Imidazolidinedione, 3-phenyl-5,5-dimethyl-: Known for its anticonvulsant properties.
2,4-Imidazolidinedione, 3-(4-chlorophenyl)-5,5-dimethyl-: Studied for its sedative effects.
Uniqueness
2,4-Imidazolidinedione, 3-(3,5-dichloro-4-fluorophenyl)-5,5-dimethyl- is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents may enhance its potency and selectivity compared to similar compounds.
Propriétés
Numéro CAS |
66654-62-4 |
|---|---|
Formule moléculaire |
C11H9Cl2FN2O2 |
Poids moléculaire |
291.10 g/mol |
Nom IUPAC |
3-(3,5-dichloro-4-fluorophenyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H9Cl2FN2O2/c1-11(2)9(17)16(10(18)15-11)5-3-6(12)8(14)7(13)4-5/h3-4H,1-2H3,(H,15,18) |
Clé InChI |
WIHZZCZNXGDHDF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(=O)N1)C2=CC(=C(C(=C2)Cl)F)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


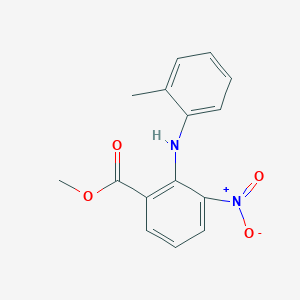

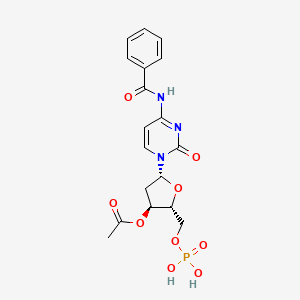

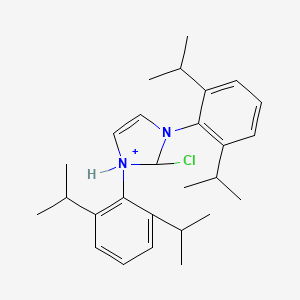



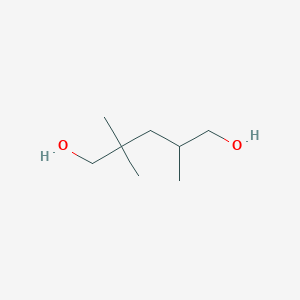
![N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine](/img/structure/B12934868.png)
![2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine](/img/structure/B12934871.png)
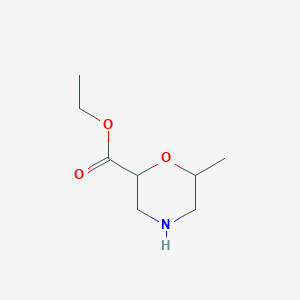
![2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B12934890.png)
